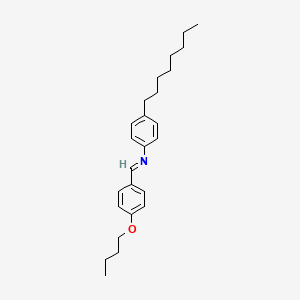

p-Butoxybenzylidene p-octylaniline

Description

Significance of Liquid Crystalline Schiff Bases in Advanced Materials Research

Liquid crystalline Schiff bases are a cornerstone of advanced materials research due to their versatile and tunable properties. nih.gov These compounds are synthesized through a condensation reaction between primary amines and carbonyl compounds, resulting in the characteristic imine linkage that connects rigid core components. nih.gov This structural feature imparts a degree of linearity and stability to the molecule, which is crucial for the formation of mesophases—the intermediate states between solid and liquid. researchgate.net

The significance of these materials lies in their wide range of applications, which are a direct result of their unique electro-optic phenomena. nih.gov They are integral to the development of:

Liquid Crystal Displays (LCDs): Their ability to align under an electric field allows for the modulation of light, a fundamental principle behind LCD technology. smolecule.comwordpress.com

Optoelectronic Devices: Their distinct properties make them suitable for use in sensors and light-emitting devices. smolecule.comnih.gov

Solar Energy Applications: Certain Schiff base materials have shown promise in solar energy applications. nih.gov

Advanced Polymers: They are used as flame-retardants and anti-dripping agents for polyesters. nih.gov

The molecular structure of Schiff bases, with their rigid cores and flexible terminal chains, allows for a high degree of tunability. By altering the length of the alkyl chains or introducing different functional groups, researchers can manipulate the physical properties of the material, such as its mesophase behavior and transition temperatures. researchgate.networdpress.com

Overview of N-(p-Butoxybenzylidene)-p-octylaniline (4O.8) as a Model Liquid Crystal

N-(p-Butoxybenzylidene)-p-octylaniline (4O.8) serves as an excellent model compound for studying the fundamental principles of liquid crystal behavior. Its chemical formula is C25H35NO, and it has a molecular weight of approximately 365.55 g/mol . smolecule.com The molecule consists of a central benzylidene-aniline core, with a butoxy group (O-C4H9) and an octyl group (C8H17) attached at the para positions. This specific combination of a relatively short alkoxy chain and a longer alkyl chain on the aniline (B41778) ring gives rise to its characteristic liquid crystalline phases.

The study of 4O.8 provides valuable insights into phase transitions, a key area of liquid crystal research. smolecule.com Upon heating, it transitions from a crystalline solid to various liquid crystalline states (mesophases) before finally becoming an isotropic liquid. These transitions, which can be observed using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), are a hallmark of thermotropic liquid crystals. environmentaljournals.org The specific temperatures at which these transitions occur are crucial parameters that define the material's potential applications.

Historical Context and Prior Research on nO.8 Homologous Series

The N-(p-alkoxybenzylidene)-p-alkylanilines, often denoted as the nO.m series, represent a well-studied family of liquid crystals. In this notation, 'n' refers to the number of carbon atoms in the alkoxy chain and 'm' to the number of carbon atoms in the alkyl chain. Thus, N-(p-Butoxybenzylidene)-p-octylaniline is designated as 4O.8.

Research into homologous series, which are sequences of compounds with the same functional group but differing numbers of repeating units, is fundamental to understanding structure-property relationships in organic chemistry. wikipedia.orgsavemyexams.com In the context of liquid crystals, studying homologous series like the nO.8 series allows scientists to systematically investigate how the length of the alkyl and alkoxy chains influences the type and stability of the mesophases. yale.edusavemyexams.com

Early research on similar Schiff base compounds, such as MBBA (N-(4-Methoxybenzylidene)-4-butylaniline), laid the groundwork for understanding the behavior of the nO.m series. mdpi.comresearchgate.netsigmaaldrich.com These studies revealed that even small changes in the length of the terminal chains can lead to significant variations in the transition temperatures and the types of mesophases observed (e.g., nematic, smectic). researchgate.netmdpi.com For instance, increasing the chain length generally leads to a stabilization of more ordered smectic phases over the less ordered nematic phase. researchgate.net The nO.8 series, with a fixed octyl chain and varying alkoxy chains, provides a clear platform to observe these trends.

Table 1: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-(p-Butoxybenzylidene)-p-octylaniline | 4O.8 |

| N-(4-Methoxybenzylidene)-4-butylaniline | MBBA |

| 4-octyl-4′-cyanobiphenyl | 8CB |

| 4′-Octyloxy-4-biphenylcarbonitrile | 8OCB |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-10-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVVZFTTYSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-26-9 | |

| Record name | p-Butoxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Investigation of Molecular Dynamics and Orientational Ordering in N P Butoxybenzylidene P Octylaniline 4o.8

Theoretical Frameworks for Molecular Motion in Liquid Crystals

The behavior of molecules within liquid crystal phases is complex, often involving a combination of individual molecular reorientations and collective motions. One powerful model for describing these dynamics is the Slowly Relaxing Local Structure (SRLS) model . aip.org

The SRLS model posits that a solute molecule within a liquid crystal solvent is not only influenced by the macroscopic aligning potential of the liquid crystal phase but also by a "dynamic cage" of surrounding solvent molecules. aip.org This cage possesses its own local, short-range order and relaxes on a timescale that is slower than the reorientational motion of the solute molecule. aip.org This concept is particularly important in understanding the dynamics in the more ordered smectic phases.

In the context of 4O.8, the SRLS model provides a more accurate description of molecular behavior than the standard model of simple Brownian reorientation in a macroscopic potential. aip.org This is especially evident in the smectic A phase, where the model can account for experimental observations without resorting to physically unrealistic parameters. aip.org The local structure and its slow relaxation have a significant impact on the orientational dynamics of probe molecules dissolved in the liquid crystal.

Recent studies on other liquid crystals, such as N-(methoxybenzylidene)butylaniline (MBBA), have further highlighted the importance of local structure. stanford.edu In the isotropic phase of MBBA, orientational relaxation occurs on multiple timescales. Faster dynamics are attributed to the relaxation of the local nematic structure, while slower dynamics are governed by hydrodynamic-like rotational diffusion. stanford.edu This dual nature of relaxation underscores the necessity of models like the SRLS that can account for both local and macroscopic influences on molecular motion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

NMR spectroscopy is a powerful tool for probing the dynamics of molecules at the atomic level. In the study of liquid crystals like 4O.8, specific NMR techniques can provide detailed information about the rates and mechanisms of molecular reorientation.

Deuterium Relaxation Experiments for Spectral Densities of Motion

Deuterium (²H) NMR is particularly well-suited for studying molecular dynamics in liquid crystals. By selectively deuterating specific positions on the 4O.8 molecule, researchers can monitor the relaxation of these nuclei to gain insights into the motion of different parts of the molecule. The relaxation rates are related to the spectral densities of motion, which describe the power spectrum of the molecular fluctuations at different frequencies.

Angle-Dependent Nuclear Spin Relaxation Measurements

By systematically varying the angle of the sample, it is possible to probe the spectral densities of motion at different frequencies, providing a more complete understanding of the molecular dynamics. arxiv.org This technique is particularly valuable for distinguishing between individual molecular motions and slower, collective director fluctuations. The Larmor precession of the nuclear spin, for instance, is dependent on the angle between the applied magnetic field and the axis of the molecule. arxiv.org

Electron Spin Resonance (ESR) and Two-Dimensional Electron-Electron Double Resonance (2D-ELDOR) Studies

ESR spectroscopy, often used in conjunction with spin probes, provides a complementary approach to NMR for studying molecular dynamics. By introducing a small amount of a stable radical (a spin probe) into the liquid crystal, one can monitor the ESR spectrum of the probe to learn about its local environment and dynamics.

Spin-Probe Dynamics and Orientational Anisotropy in 4O.8 Phases

In studies of 4O.8, the rigid, rod-like spin probe cholestane (B1235564) (CSL) has been used to investigate the dynamics across its various phases. aip.org The ESR spectrum of CSL is highly sensitive to its rotational motion and its orientation relative to the magnetic field. As 4O.8 transitions from the isotropic to the nematic, smectic A, and smectic B phases, the ESR lineshapes change dramatically, reflecting the increasing orientational order of the liquid crystal. cornell.eduaip.org

Two-dimensional electron-electron double resonance (2D-ELDOR) is a particularly powerful ESR technique that offers enhanced sensitivity to rotational dynamics compared to conventional ESR. aip.org By correlating different parts of the ESR spectrum, 2D-ELDOR can provide detailed information about the timescales and mechanisms of molecular reorientation. aip.org

Analysis of Dynamic Cage Effects

The 2D-ELDOR experiments on CSL in 4O.8 have provided strong evidence for the existence of a "dynamic cage" as described by the SRLS model. aip.org The analysis of the 2D-ELDOR spectra reveals that the rotational dynamics of the CSL probe are significantly influenced by a local potential created by the surrounding 4O.8 molecules. aip.org This "cage potential" is present even in the isotropic phase and becomes more pronounced in the more ordered nematic and smectic phases. aip.org

The relaxation rate of this dynamic cage is found to be significantly slower than the rotational motion of the CSL probe, which is a key tenet of the SRLS model. aip.org These findings demonstrate that the local structure and its slow dynamics play a crucial role in governing the behavior of molecules within the 4O.8 liquid crystal.

| Phase | Cage Potential (kBT) | Cage Relaxation Rate (Rc) (s-1) |

| Isotropic | ~1 | - |

| Nematic | >2 | - |

| Smectic A | >2 | - |

| Smectic B | Drops significantly | ~105 |

| Crystal | Drops significantly | ~105 |

High-Frequency ESR for Enhanced Orientational Resolution

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for probing the local environment and dynamics of spin-labeled molecules. When applied to liquid crystals, it yields detailed information about molecular ordering and rotational motion. The use of high-frequency ESR, such as at 250 GHz, offers significant advantages for enhancing orientational resolution. acs.org

Higher frequencies and magnetic fields lead to a greater separation of spectral features that are dependent on the orientation of the molecule with respect to the magnetic field. This increased resolution allows for a more precise determination of the magnetic g and A tensors of the spin probe attached to the liquid crystal molecule. acs.org By analyzing the detailed lineshapes of these high-frequency ESR spectra, particularly in the slow-motional regime characteristic of ordered phases, researchers can extract accurate rotational diffusion coefficients and orientational order parameters. acs.org This enhanced sensitivity is crucial for distinguishing between different models of molecular motion and for obtaining a more complete picture of the orientational distribution within the liquid crystalline matrix.

Raman Scattering and Polarized Raman Spectroscopy for Orientational Order

Raman spectroscopy, which probes the vibrational modes of molecules, is a versatile non-invasive tool for characterizing molecular structure and order in liquid crystals. wikipedia.org When combined with polarization analysis, it becomes particularly effective for quantifying the degree of molecular alignment. wikipedia.orgnih.gov Polarized Raman spectroscopy measures the intensity of scattered light as a function of the polarization of both the incident and scattered light relative to a defined sample axis (the director in the case of a uniaxially aligned liquid crystal). wikipedia.orgnih.gov

The intensity of a specific Raman-active vibrational mode depends on the orientation of the molecule's polarizability tensor with respect to the electric field of the light. dtic.mil By measuring specific intensity ratios from spectra collected in different polarization geometries (e.g., with polarizations parallel and perpendicular to the liquid crystal director), one can deduce the orientational distribution of the molecules. dtic.milnih.gov This analysis provides a quantitative measure of the macroscopic and microscopic ordering.

Polarized Raman spectroscopy provides a method to determine both

and

.[

nih.govnih.govnih.govFor a uniaxially symmetric molecule and a cylindrically symmetric vibrational mode, the key equations involve intensity ratios that can be directly related to

and

.[

alone.[

acs.org| Parameter | Description | Method of Determination |

| The second-rank orientational order parameter, representing the average alignment of molecules with the director. A value of 1 indicates perfect alignment, 0 indicates an isotropic distribution, and -0.5 indicates perfect anti-alignment. | Determined from the ratios of polarized Raman scattering intensities. dtic.mil | |

| The fourth-rank orientational order parameter, providing more detailed information about the molecular orientational distribution function. It is sensitive to whether the molecules are highly ordered or have a broader range of tilt angles. | Determined simultaneously with from polarized Raman intensity ratios, requiring analysis of multiple bands or geometries.[ ₂>6] acs.org |

The Smectic-B (SmB) phase is characterized by a high degree of order, with molecules arranged in layers and possessing hexagonal packing within the layers. Despite this ordered structure, molecular dynamics studies reveal significant fluid-like behavior. aps.org Molecular dynamics simulations of systems in the SmB phase show that even with soft-core repulsive forces alone, a hexatic B phase can form, which possesses long-range bond-orientational order but only short-range positional order within the layers. aps.org

The degree of orientational order in a liquid crystal is highly dependent on temperature. As temperature increases, thermal energy promotes random molecular motion, which competes with the intermolecular forces that favor alignment. Consequently, the orientational order parameters, such as

, decrease with increasing temperature.[

This behavior is observed across the different liquid crystalline phases of 4O.8. Studies on related homologous series (nO.m compounds) using techniques like refractive index measurements show that the birefringence (Δn = ne - no), which is directly proportional to the order parameter

, decreases steadily as the temperature rises within a given mesophase.[

abruptly drops to zero.[

| Phase Transition | Effect on Orientational Order (with increasing temperature) |

| Smectic B → Smectic A | Discontinuous decrease in order |

| Smectic A → Nematic | Discontinuous decrease in order |

| Nematic → Isotropic | Order parameter drops to zero ₂> |

Rotational and Translational Diffusion in Liquid Crystalline Phases

The dynamic properties of molecules within liquid crystal phases are characterized by their rotational and translational diffusion. These motions are anisotropic, meaning their rates depend on the direction of movement relative to the molecular axes and the liquid crystal director. Diffusion can be described by a diffusion tensor, which has components for rotation and translation. osti.govwikipedia.org

Translational diffusion refers to the movement of the center of mass of a molecule. In smectic and nematic phases, diffusion parallel to the director is typically faster than diffusion perpendicular to it. In smectic phases, diffusion between layers is significantly hindered compared to diffusion within a layer.

Rotational diffusion describes the reorientation of a molecule. For rod-like molecules like 4O.8, it is useful to distinguish between rotation about the long molecular axis ("spinning") and rotation of the long axis itself ("tumbling"). osti.gov In ordered phases, tumbling is significantly restricted, while spinning motion is often less hindered.

Molecular dynamics simulations and experimental techniques like NMR can be used to determine the diffusion coefficients for these motions. osti.govacs.org Computational fluid dynamics can also be employed to calculate the rotational diffusion coefficient for particles of arbitrary shape. nih.gov The rates of both translational and rotational diffusion are strongly influenced by the phase, temperature, and local free volume, with diffusion generally becoming faster in less ordered phases and at higher temperatures. acs.orgacs.org

Advanced Spectroscopic Characterization of N P Butoxybenzylidene P Octylaniline 4o.8

Terahertz (THz) Absorption Spectroscopy of 4O.8 and Related Liquid Crystals

Terahertz (THz) spectroscopy is a crucial technique for probing low-frequency collective vibrational modes, such as intermolecular and torsional motions, which are prominent in liquid crystals. byu.edu This frequency range (roughly 0.1 to 10 THz) corresponds to the energies of intermolecular interactions that govern the formation and stability of liquid crystalline phases. nih.gov

The acquisition of THz spectra for liquid crystals like 4O.8 is typically performed using THz time-domain spectroscopy (TDS). researchgate.net In a standard TDS setup, a femtosecond laser pulse is used to generate a broadband THz pulse, often via optical rectification in a nonlinear crystal like DSTMS. acs.org This THz pulse is directed through the liquid crystal sample, which is housed in a temperature-controlled cell. The transmitted THz pulse is then detected, commonly by electro-optic sampling. researchgate.netacs.org By comparing the Fourier-transformed spectra of the pulse with and without the sample, the frequency-dependent absorption coefficient and refractive index of the material can be determined. researchgate.netresearchgate.net For anisotropic materials like liquid crystals, measurements are often performed with the THz radiation polarized parallel and perpendicular to the director axis to characterize the material's birefringence. researchgate.net

To assign the absorption peaks observed in experimental THz spectra to specific molecular vibrations, computational simulations are employed. cam.ac.uk Density Functional Theory (DFT) calculations are a powerful tool for this purpose. acs.org Using software packages like CASTEP or GAUSSIAN, the normal modes of vibration for the 4O.8 molecule, and in some cases dimers or larger molecular clusters, can be calculated to provide a theoretical absorption spectrum. acs.orgcam.ac.uk These simulations help to distinguish between intramolecular modes (e.g., torsional vibrations of molecular fragments) and intermolecular modes (e.g., collective lattice vibrations). acs.org While single-molecule calculations can often predict higher-frequency intramolecular modes well, accurately simulating the low-frequency intermolecular vibrations that dominate the region below 3 THz often requires calculations on molecular aggregates to account for collective effects. acs.org Discrepancies between experimental and simulated spectra can arise from differences in experimental conditions versus the ideal conditions of the simulation. researchgate.net

Table 1: Representative THz Vibrational Mode Assignments for a Liquid Crystal System This table illustrates typical mode assignments derived from comparing experimental data and computational simulations for a related liquid crystal, 4-cyano-4′-octylbiphenyl (8CB), as specific comprehensive data for 4O.8 was not available.

| Frequency Range (THz) | Dominant Vibrational Motion (for 8CB) acs.org |

| < 3.5 | Intermolecular modes and skeleton modes of the biphenyl (B1667301) and alkyl chain. |

| 4.0 - 6.0 | Bending modes involving the cyano (CN) group coupled with the biphenyl skeleton. |

| 6.0 - 8.0 | Skeleton modes of the biphenyl and alkyl groups, without significant CN group vibration. |

Photoacoustic Spectroscopy for Thermal Characterization and Phase Transition Detection in 4O.8

Photoacoustic (PA) spectroscopy is a highly sensitive calorimetric technique used to study the thermal properties of materials and detect phase transitions. nih.govscispace.com The technique is based on the generation of an acoustic wave following the absorption of intensity-modulated light. optica.org When the sample absorbs the light, it undergoes periodic heating, leading to thermal expansion and a subsequent pressure wave in the surrounding gas, which is detected by a sensitive microphone. scispace.com

The amplitude of the PA signal is directly related to the thermal properties of the sample, particularly its thermal diffusivity, thermal conductivity, and specific heat capacity. nih.govresearchgate.net Phase transitions in liquid crystals like 4O.8 are accompanied by sharp changes, or anomalies, in these thermal parameters. For instance, the specific heat capacity often exhibits a sharp peak at a phase transition. This results in a corresponding sharp change, typically a dip, in the PA signal amplitude as a function of temperature. scispace.com By monitoring the PA signal while slowly scanning the temperature of the 4O.8 sample, its various phase transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic) can be precisely identified. scispace.com The novelty of this method is its high sensitivity and the fact that the sample itself does not need to be the primary absorber; a small amount of a dye can be added to generate the signal without significantly altering the transition temperatures. scispace.com

Table 2: Phase Transition Temperatures of 8OCB Detected by Photoacoustic Spectroscopy This table shows representative data for the liquid crystal Octyloxycyanobiphenyl (8OCB), illustrating the capability of the PA technique to detect phase transitions, as detailed in reference scispace.com.

| Transition | Literature Value (°C) | PA Detected Value (°C) |

| Crystal to Smectic A | 54.5 | 54.8 |

| Smectic A to Nematic | 67.0 | 67.0 |

| Nematic to Isotropic | 80.0 | 80.0 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Structural Insights

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is sensitive to chemical structure and conformation. For a molecule like 4O.8, the IR spectrum contains distinct absorption bands corresponding to the stretching and bending vibrations of its constituent chemical bonds (e.g., C-H, C=N, C=C, C-O).

In the ordered phases of a liquid crystal, the constituent molecules exhibit a degree of preferential alignment along a common axis, known as the director. Polarized IR spectroscopy is a powerful method for quantifying this molecular alignment. irdg.org The technique relies on the fact that the absorption of polarized light by a specific vibrational mode is maximal when the electric field vector of the light is aligned with the transition dipole moment of that vibration. nih.gov

By measuring the absorbance of a specific IR band with the light polarized parallel (A∥) and perpendicular (A⊥) to the liquid crystal director, the dichroic ratio (D = A∥ / A⊥) can be calculated. irdg.org This ratio is directly related to the orientational order parameter, S, which describes the average orientation of the long molecular axes with respect to the director. An IR band with its transition moment parallel to the long axis of the 4O.8 molecule will show a high dichroic ratio in an aligned sample, while a band with a perpendicular transition moment will show a low dichroic ratio. This analysis allows for a detailed understanding of molecular ordering in the various smectic and nematic phases of 4O.8. irdg.orgoptica.org

Structural and Microstructural Analysis of N P Butoxybenzylidene P Octylaniline 4o.8 Phases

X-ray Diffraction Studies of Layer Structures and Unit Cell Parameters.researchgate.netresearchgate.net

X-ray diffraction (XRD) is a primary tool for determining the atomic and molecular structure of crystalline and partially ordered materials. mdpi.com In the context of liquid crystals like 4O.8, XRD allows for the characterization of the layered arrangements in smectic phases and the determination of key structural parameters. researchgate.netresearchgate.net

Small Angle X-ray Diffraction for Layer Thickness.researchgate.net

Small-angle X-ray scattering (SAXS) is particularly effective for investigating the larger-scale structures present in smectic liquid crystals, most notably the layer thickness. In the smectic A (SmA) phase of 4O.8, the molecules organize into layers, and the layer spacing (d) is a fundamental parameter. Synchrotron reflectivity studies on freely suspended films of 4O.8 have been instrumental in precisely determining this value. The position of the first Bragg peak in the X-ray reflectivity data directly corresponds to the layer periodicity.

For 4O.8, the total molecular length has been determined to be 2.83 nm. researchgate.net This value is in excellent agreement with the layer spacing determined from the position of the first Bragg peak, which is observed at a wave vector transfer (q_z) of 2.21 nm⁻¹. researchgate.net

| Parameter | Method | Value | Reference |

| Layer Spacing (d) | X-ray Reflectivity | 2.83 nm | researchgate.net |

| Molecular Length | Data Fitting | 2.83 nm | researchgate.net |

| First Bragg Peak (q_z) | X-ray Reflectivity | 2.21 nm⁻¹ | researchgate.net |

This table presents the layer thickness and related parameters for N-(p-Butoxybenzylidene)-p-octylaniline (4O.8) as determined by X-ray diffraction techniques.

Powder X-ray Diffraction for Microstructural Parameters and Pair Correlation Function.researchgate.net

Powder X-ray diffraction is a powerful technique for studying the microstructural properties of materials. For 4O.8, powder XRD patterns recorded at various temperatures have been used to estimate microstructural parameters and the pair correlation function. researchgate.net These analyses provide insights into the degree of molecular ordering within the nematic and smectic phases. researchgate.net

The pair correlation function, in particular, describes the probability of finding the center of a molecule at a certain distance from the center of another molecule. The characteristics of this function are directly related to the intermolecular potential energy and can be correlated with the order of a phase transition and the symmetry of the resulting phase. researchgate.net While detailed numerical data for the microstructural parameters and a graphical representation of the pair correlation function for 4O.8 are not extensively reported in readily available literature, the approach has been established as a valid method for its analysis. researchgate.net In similar smectogenic compounds, the ratio of the layer spacing to the molecular length (d/l) has been used as an indicator of the reorientational freedom of molecules within the smectic layers. researchgate.net

Correlation Between Molecular Ordering and Long-Range Order.researchgate.netamolf.nl

The phases of 4O.8 exhibit a fascinating interplay between short-range molecular ordering and long-range structural order. The nematic phase possesses long-range orientational order, where the molecules align along a common director, but lacks long-range positional order, behaving like a fluid. amolf.nlucm.es

In the smectic phases, a higher degree of order is present. The smectic A phase is characterized by a one-dimensional density wave, resulting in a layered structure, but the molecules are liquid-like within the layers. amolf.nl The smectic B phase, however, exhibits a higher degree of order. Studies on 4O.8 have shown that thick films in the smectic B phase possess three-dimensional long-range order, akin to a crystal. researchgate.net In contrast, thin films of 4O.8 in the same phase behave as two-dimensional crystals. researchgate.net This demonstrates a clear dependence of the long-range order on the physical dimensions of the sample.

Theoretical and Computational Chemistry Approaches to N P Butoxybenzylidene P Octylaniline 4o.8

Density Functional Theory (DFT) for Molecular Structure Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For liquid crystals such as 4O.8, DFT is employed to determine the most stable molecular geometry (optimization) and to analyze its vibrational modes. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. arxiv.orgcomputersciencejournal.org The optimized molecular structure is the foundation for calculating various molecular properties. researchgate.net

Once the molecular geometry is optimized to a minimum on the potential energy surface, the harmonic vibrational frequencies can be calculated. crystalsolutions.eu This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities for Infrared (IR) and Raman activity provide a theoretical vibrational spectrum. computersciencejournal.org These theoretical spectra serve as a "structural fingerprint" and can be compared with experimental FT-IR and FT-Raman spectra for validation. researchgate.netcrystalsolutions.eu

The analysis of these vibrational modes allows for the assignment of specific spectral peaks to the motions of different functional groups within the 4O.8 molecule, such as the stretching of C-H bonds in the alkyl chains (butoxy and octyl groups), wagging of hydrogens in the aromatic rings, and stretching of the C=N imine bond and C-O ether linkage. computersciencejournal.org For example, in studies of similar liquid crystals, DFT calculations have been used to identify characteristic frequencies for key molecular components. computersciencejournal.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Asymmetric Stretching (Alkyl) | ~3108 | Stretching of C-H bonds in the terminal butoxy and octyl groups. |

| C-N Stretching (Imine) | ~1630-1650 | Stretching of the central carbon-nitrogen double bond of the Schiff base. |

| C-C Symmetric Stretching (Benzene) | ~1652-1659 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. |

| C-O Stretching (Ether) | ~1060-1070 | Stretching of the carbon-oxygen bond in the butoxy group. |

| Aromatic Ring H-Wagging | ~842-857 | Out-of-plane wagging motion of hydrogen atoms attached to the benzene (B151609) rings. |

The optical anisotropy of a liquid crystal, characterized by its refractive indices (nₑ and nₒ) and birefringence (Δn = nₑ - nₒ), is fundamental to its application in display technologies. researchgate.net Computational methods, particularly DFT, can predict these properties from the molecular structure. The key molecular property required is the electronic polarizability (α), which describes how the electron cloud of the molecule is distorted by an external electric field, such as that of light. rsc.org

The calculation process typically involves:

Optimizing the molecular geometry using DFT.

Calculating the static molecular polarizability tensor (α) using the same or a higher level of theory. rsc.org

Relating the molecular polarizability to the bulk refractive indices using a suitable model, such as the Lorentz-Lorenz equation or the Vuks model. researchgate.netrsc.org

The Vuks model is widely used for anisotropic systems like liquid crystals. These calculations can predict how the birefringence changes with temperature, although this often requires incorporating an order parameter (S) into the model. researchgate.net For instance, a four-parameter model can be used to theoretically fit the temperature variation of refractive indices. researchgate.net While specific calculated values for 4O.8 were not found, this methodology is generally applicable to predict the high birefringence expected for such rod-like molecules.

Molecular Modeling and Simulation Methodologies for Liquid Crystal Behavior

While DFT focuses on the properties of a single molecule, molecular modeling techniques like Molecular Dynamics (MD) simulations are used to study the collective behavior of hundreds or thousands of molecules. mdpi.comshu.ac.uk MD simulations solve Newton's equations of motion for a system of interacting particles, providing insight into the structure and dynamics of the liquid crystal phases. mdpi.comsemanticscholar.org

For a system like 4O.8, an MD simulation would involve:

Force Field: Defining a potential energy function (force field) that describes the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.

Simulation Box: Placing a large number of 4O.8 molecules in a periodic simulation box.

Ensemble: Running the simulation under specific conditions (e.g., constant temperature and pressure, NPT ensemble) to mimic experimental environments.

By analyzing the molecular trajectories from the simulation, researchers can study the spontaneous formation of ordered phases, calculate order parameters, and observe phase transitions between the isotropic, nematic, and smectic phases. These simulations provide a molecular-level view of how the rod-like 4O.8 molecules pack and align, which is crucial for understanding the stability of its different mesophases. shu.ac.uk

Continuum Theories and Mean-Field Models for Nematic and Smectic Ordering

Continuum and mean-field theories describe the behavior of liquid crystals on a macroscopic scale, ignoring individual molecular details but capturing the collective orientational and positional order. cam.ac.ukust.hk

Mean-Field Theory: The Maier-Saupe theory is a foundational mean-field model for the nematic-isotropic phase transition. ox.ac.uk It describes how the long-range orientational order of molecules, represented by the director (n), arises from anisotropic intermolecular interactions. The state of alignment is described by a probability distribution, and the macroscopic order is quantified by the Q-tensor order parameter. ox.ac.uk This theory successfully predicts the first-order nature of the nematic-isotropic transition.

Continuum Theory: The elastic continuum theory, developed by Oseen and Frank, describes the nematic state as a continuous medium where the director field, n (r), can vary in space. ust.hk The theory defines the free energy associated with distortions of this director field in terms of three fundamental elastic constants: K₁₁ (splay), K₂₂ (twist), and K₃₃ (bend). For smectic A phases, which possess one-dimensional positional order, the continuum theory is extended to include the energy cost of compressing or dilating the smectic layers. princeton.edu These theories are essential for modeling the response of the 4O.8 liquid crystal to external fields or confining surfaces in devices. cam.ac.ukust.hk

Predictive Methods for Optoelectronic Properties in Liquid Crystals

Computational methods are vital for predicting the optoelectronic properties that determine the utility of liquid crystals like 4O.8 in devices. These methods extend beyond static birefringence to include dynamic responses and nonlinear optical (NLO) effects.

Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties. It allows for the simulation of UV-Vis absorption spectra by computing electronic transition energies and oscillator strengths. arxiv.org TD-DFT can also model the response of the molecular electron density to time-varying electric fields, providing insight into properties like polarizability at different frequencies. rochester.edu

Nonlinear Optical (NLO) Properties: DFT calculations can predict NLO properties, such as the first-order hyperpolarizability (β). arxiv.org This property is responsible for effects like second-harmonic generation and is sensitive to molecular structure and electronic properties. The calculation of hyperpolarizability, along with the dipole moment and polarizability, is crucial for designing new liquid crystal materials for advanced photonic applications.

The table below, based on DFT calculations for the similar 5O.m liquid crystal series, shows examples of predicted optoelectronic and related properties. arxiv.org

| Property | Calculated Value (Representative) | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~4.17 eV | Relates to electronic excitability and chemical stability. A smaller gap can indicate higher reactivity and interesting optical properties. arxiv.org |

| Total Molecular Dipole Moment (µ) | ~2.0 - 3.0 Debye | Influences dielectric anisotropy and the response to electric fields. |

| Isotropic Polarizability (α_iso) | (Varies with chain length) | The average molecular polarizability, related to the average refractive index. arxiv.org |

| Anisotropic Polarizability (Δα) | (Varies with chain length) | The difference in polarizability along and perpendicular to the long molecular axis, directly related to birefringence. arxiv.org |

| First-Order Hyperpolarizability (β) | (Varies with chain length) | Quantifies the second-order nonlinear optical response of the molecule. arxiv.org |

These predictive methods allow for the in silico screening of novel liquid crystal structures, enabling the targeted design of materials with optimized properties for specific technological applications.

Anisotropic Thermal Transport Phenomena in N P Butoxybenzylidene P Octylaniline 4o.8

Measurement of Thermal Diffusivity Anisotropy in Smectic A and B Phases

The anisotropy of thermal diffusivity in N-(p-Butoxybenzylidene)-p-octylaniline (4O.8) has been investigated using techniques such as the temperature wave method. nih.gov These studies reveal a significant difference between the thermal diffusivity parallel to the molecular director (α∥) and perpendicular to it (α⊥) in both the smectic A and smectic B phases. nih.gov

In these phases, the elongated molecules of 4O.8 exhibit a high degree of orientational order, aligning along a common axis known as the director. This structural arrangement facilitates more efficient heat transfer along the direction of the long molecular axis compared to the direction perpendicular to it. Consequently, the thermal diffusivity component along the director, α∥, is considerably larger than the component perpendicular to the director, α⊥. nih.gov

At the transition from the smectic A to the smectic B phase, which is a first-order transition, the thermal diffusivity has been observed to show a stepwise increase. nih.gov This change is attributed to the increased molecular ordering in the SmB phase compared to the SmA phase.

Interactive Data Table: Thermal Diffusivity of 4O.8 in Smectic Phases

Below is an illustrative table representing typical thermal diffusivity data for 4O.8 in its smectic A and smectic B phases. The values demonstrate the anisotropy (α∥ > α⊥) and the increase in diffusivity upon transitioning to the more ordered SmB phase.

| Phase | Temperature (°C) | α∥ (10⁻⁷ m²/s) | α⊥ (10⁻⁷ m²/s) | Anisotropy (α∥/α⊥) |

| Smectic A | 85 | 1.5 | 0.8 | 1.88 |

| Smectic A | 80 | 1.55 | 0.82 | 1.89 |

| Smectic B | 75 | 1.7 | 0.9 | 1.89 |

| Smectic B | 70 | 1.75 | 0.92 | 1.90 |

Note: The data in this table is illustrative and based on trends described in scientific literature. nih.gov

Thermal Conductivity Determination and its Anisotropy

The thermal conductivity (k), a measure of a material's ability to conduct heat, is related to thermal diffusivity (α), specific heat capacity (Cp), and density (ρ) by the equation k = α · ρ · Cp. By combining experimental data from techniques like X-ray diffraction and calorimetry with thermal diffusivity measurements, the anisotropic thermal conductivity of 4O.8 can be determined. nih.gov

Similar to thermal diffusivity, the thermal conductivity of 4O.8 is anisotropic. The component of thermal conductivity parallel to the director (k∥) is greater than the component perpendicular to it (k⊥). This is a direct consequence of the more efficient phonon transport along the covalently bonded molecular chains compared to the weaker van der Waals interactions between the molecules.

For the homologous series of (p-alkoxybenzylidene)-p'-octylaniline (nO.8), including 4O.8 (n=4), studies have shown that the parallel component of thermal conductivity, k∥, in the SmA and SmB phases systematically increases with the length of the molecular tails. nih.gov

Interactive Data Table: Thermal Conductivity of 4O.8 in Smectic Phases

The following table provides representative values for the anisotropic thermal conductivity of 4O.8.

| Phase | Temperature (°C) | k∥ (W/m·K) | k⊥ (W/m·K) | Anisotropy (k∥/k⊥) |

| Smectic A | 85 | 0.30 | 0.15 | 2.00 |

| Smectic A | 80 | 0.31 | 0.155 | 2.00 |

| Smectic B | 75 | 0.34 | 0.17 | 2.00 |

| Smectic B | 70 | 0.35 | 0.175 | 2.00 |

Note: The data in this table is illustrative and based on trends described in scientific literature. nih.gov

Relationship Between Thermal Properties and Molecular Orientation

The anisotropic nature of thermal transport in N-(p-Butoxybenzylidene)-p-octylaniline is intrinsically linked to its molecular structure and orientation within the liquid crystal phases. nih.gov The elongated, rod-like shape of the 4O.8 molecules is a primary determinant of the observed anisotropy in both thermal diffusivity and conductivity.

In the smectic phases, the molecules are organized into layers, with the long axes of the molecules, on average, aligned parallel to a director. This orientational order creates distinct pathways for heat flow.

Parallel to the Director (∥): Heat is primarily transported along the length of the molecules. This pathway involves the transfer of vibrational energy (phonons) along the strong covalent bonds of the molecular backbone. This mode of transport is relatively efficient, leading to higher values of α∥ and k∥. nih.gov

Perpendicular to the Director (⊥): Heat transfer in this direction occurs between adjacent molecules. This process relies on weaker intermolecular interactions, such as van der Waals forces. As a result, phonon transport is less efficient, resulting in lower values of α⊥ and k⊥.

The degree of molecular ordering plays a crucial role. The higher-ordered smectic B phase, with its hexagonal packing within the layers, presents a more structured medium for heat transfer compared to the less-ordered smectic A phase. This is reflected in the stepwise increase in thermal diffusivity at the SmA-SmB phase transition. nih.gov

In essence, the molecular architecture of 4O.8 acts as a microscopic framework that channels heat preferentially in one direction, giving rise to the macroscopic phenomenon of anisotropic thermal transport.

Prospective Research Avenues and Engineering Relevance of N P Butoxybenzylidene P Octylaniline 4o.8

Integration of 4O.8 in Tunable Photonic and Optoelectronic Devices

The unique ability of liquid crystals to modulate light in response to external stimuli makes them cornerstone materials for photonic and optoelectronic devices. smolecule.comwikipedia.org N-(p-Butoxybenzylidene)-p-octylaniline (4O.8) is a promising candidate for such applications due to its distinct phase transitions and anisotropic properties. smolecule.comjournaldephysique.org Liquid crystals interact with light through their anisotropic refractive index, a property known as birefringence, which changes with the orientation of the molecules. numberanalytics.com This orientation can be controlled by external fields, such as electric or magnetic fields, and by temperature. wikipedia.orgresearchgate.net

The application of 4O.8 in optoelectronics stems from its liquid crystalline nature, which allows it to be used in devices that control light modulation. smolecule.com For instance, materials with chiral phases, which exhibit a helical twist in their molecular arrangement, can act as polarization filters. wikipedia.org While 4O.8 itself is not inherently chiral, it can be a component in chiral liquid crystal mixtures. The pitch of the helical structure in such systems can be tuned by temperature or by adding other molecules, which in turn alters the optical properties, a principle exploited in various optical applications like Bragg reflection and low-threshold laser emission. wikipedia.org

Emerging trends in photonics include the development of devices based on Liquid Crystal on Silicon (LCoS) technology, which combines the light-modulating properties of liquid crystals with high-resolution silicon backplanes for applications like projection and head-mounted displays. numberanalytics.comoejournal.org The performance of such devices is critically dependent on the properties of the liquid crystal layer. Furthermore, the integration of nanomaterials into liquid crystals is a burgeoning field of research aimed at enhancing the performance of optoelectronic devices. numberanalytics.com The well-characterized nature of 4O.8 makes it a suitable host material for studying the effects of nanoparticle doping on electro-optical properties.

Contributions to Advanced Liquid Crystal Display Technologies

Liquid Crystal Displays (LCDs) are a mature technology that relies on the electro-optic effects of liquid crystal materials to create images. wikipedia.orgwhiterose.ac.uk While commercial LCDs utilize complex eutectic mixtures of multiple liquid crystal compounds to ensure stability over a wide temperature range and to optimize properties like dielectric anisotropy and viscosity, the study of individual components like 4O.8 is fundamental to developing these advanced formulations. nih.govtandfonline.com The compound is noted for its utility in the manufacturing of LCDs. smolecule.com

Modern LCDs employ various modes of operation, each with specific requirements for the liquid crystal material. Key technologies include:

Twisted Nematic (TN): The original LCD technology, which established the viability of personal computing notebooks. merckgroup.com

In-Plane Switching (IPS) and Fringe-Field Switching (FFS): These technologies provide wide viewing angles and are widely used in LCD TVs and smartphones. nih.govtandfonline.com In these modes, the liquid crystal molecules are switched in a plane parallel to the substrates. nih.gov

Vertical Alignment (VA): This mode is known for its high contrast ratios. merckgroup.com Polymer-stabilized VA (PS-VA) is an enhancement of this technology. merckgroup.com

The performance of these displays is dictated by the physical properties of the liquid crystal mixture, such as its dielectric anisotropy (Δε) and rotational viscosity. whiterose.ac.uktandfonline.com For example, a positive Δε is crucial for TN displays, while FFS displays can be designed to use liquid crystals with either positive or negative Δε. nih.govtandfonline.com The synthesis and characterization of compounds like 4O.8, which exhibits multiple liquid crystal phases including a nematic phase, contribute to the library of materials available to engineers for formulating mixtures with precisely tailored properties for next-generation displays, including those with higher resolution, faster refresh rates, and lower power consumption. journaldephysique.orgtandfonline.com

Future Directions in Fundamental Liquid Crystal Science Utilizing 4O.8 as a Model System

N-(p-Butoxybenzylidene)-p-octylaniline serves as an important model compound for fundamental research into the physics of phase transitions in liquid crystals. smolecule.comjournaldephysique.org Its rich polymorphism allows scientists to study the thermodynamics and molecular dynamics of transitions between different states of matter. journaldephysique.org A calorimetric study of 4O.8 has precisely characterized its sequence of phase transitions upon heating. journaldephysique.org

The compound transitions from a normal rigid crystal (K) to a more disordered B phase plastic crystal, before melting into a smectic-A (SmA) liquid crystal phase. journaldephysique.org At a higher temperature, it undergoes a second-order transition from the smectic-A phase to a nematic (N) phase. journaldephysique.org These well-defined transitions provide an excellent platform for testing theoretical models of condensed matter physics, such as the Landau-de Gennes theory, which describes phase transitions in terms of an order parameter. journaldephysique.orgresearchgate.net

Phase Transition Temperatures of 4O.8

| Transition | Temperature (°C) | Type |

|---|---|---|

| Crystal (K) → B Phase | ~15-35 | First-Order (with pretransitional effects) |

| B Phase → Smectic-A (SmA) | ~49 | First-Order |

| Smectic-A (SmA) → Nematic (N) | ~63 | Second-Order |

Data is approximate, based on the graphical representation in a calorimetric study by Lushington, Kasting, and Garland. journaldephysique.org

Significant pretransitional effects are observed near the first-order transitions, indicating complex molecular rearrangements even before the main transition occurs. journaldephysique.org The SmA-N transition is of particular interest as it represents a subtle change in ordering, where the layered structure of the smectic phase disappears, leaving only the orientational order of the nematic phase. ucsd.edu The study of these phenomena in a well-defined system like 4O.8 helps elucidate the fundamental principles of soft matter physics. journaldephysique.org Advanced experimental techniques, such as quasi-elastic neutron scattering, have also been employed to probe the specific molecular motions and diffusion within the liquid crystal phases of 4O.8. researchgate.net Future research using 4O.8 could involve further exploration of its behavior under pressure, in confinement, or when mixed with nanoparticles, providing deeper insights into the organizing principles of liquid crystals.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols and characterization techniques for p-Butoxybenzylidene p-octylaniline?

- Methodological Answer : The compound is typically synthesized via a Schiff base reaction, combining p-butoxybenzaldehyde with p-octylaniline under reflux in an anhydrous solvent (e.g., ethanol or toluene) with catalytic acetic acid. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm imine bond formation and purity. Differential scanning calorimetry (DSC) is used to identify phase transitions, while polarized optical microscopy (POM) reveals liquid crystalline textures. Elemental analysis or mass spectrometry validates molecular composition .

Q. Which liquid crystalline phases does p-Butoxybenzylidene p-octylaniline exhibit, and how are they identified experimentally?

- Methodological Answer : The compound displays a trivariant mesophase sequence: isotropic → nematic → smectic A → smectic B. These phases are identified via DSC thermograms (enthalpy changes) and POM textures (e.g., threaded nematic, focal-conic smectic). Transition temperatures are quantified through heating/cooling cycles, with hysteresis analysis distinguishing first-order transitions (e.g., isotropic-nematic) from second-order behavior (e.g., nematic-smectic A) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase transition temperatures for p-Butoxybenzylidene p-octylaniline?

- Methodological Answer : Discrepancies may arise from impurities, heating rate variations, or instrumental calibration differences. To address this:

- Purify samples via column chromatography or recrystallization.

- Standardize DSC protocols (e.g., 2°C/min heating rate under inert gas).

- Cross-validate using X-ray diffraction (XRD) to correlate transition temperatures with structural changes (e.g., layer spacing in smectic phases).

- Replicate studies across multiple labs to isolate systematic errors .

Q. What molecular parameters are critical for predicting the mesomorphic behavior of p-Butoxybenzylidene p-octylaniline?

- Methodological Answer : Key parameters include:

- Adiabatic compressibility (βad) : Determined via ultrasonic velocity measurements, reflecting molecular packing efficiency.

- Molar sound velocity (Rn) : Correlates with intermolecular interactions and phase stability.

- Acentric factor : Derived from molecular dynamics simulations to assess anisotropic interactions.

These metrics are compared with homologous compounds (e.g., nO.m series) to establish structure-property relationships .

Q. How can computational modeling enhance understanding of the nematic-smectic A transition in this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model molecular tilt angles and layer formation dynamics using force fields (e.g., Gay-Berne) with periodic boundary conditions.

- Landau-de Gennes theory : Analyze order parameter evolution near the transition to classify its second-order nature.

- Density functional theory (DFT) : Calculate dipole-dipole and van der Waals interactions to quantify phase stability .

Methodological Guidance for Data Analysis

Q. What experimental strategies minimize artifacts in DSC measurements of liquid crystalline transitions?

- Methodological Answer :

- Baseline correction : Subtract empty-pan data to eliminate instrument noise.

- Hermetic sealing : Prevent sample degradation or solvent loss.

- Multi-cycle runs : Assess reversibility and metastable states.

- Complementary techniques : Pair DSC with XRD to confirm structural changes at transition points .

Q. How should researchers design experiments to study the role of alkyl chain length in analogous Schiff base liquid crystals?

- Methodological Answer :

- Systematic variation : Synthesize homologs with incremental alkyl chain changes (e.g., p-heptyl to p-nonyl).

- Controlled variables : Maintain consistent purity (>99%), solvent systems, and characterization protocols.

- Statistical analysis : Use ANOVA to evaluate the significance of chain length on transition enthalpies and entropy changes .

Key Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.